molecular formula C19H20FN3O5 B5038669 1-(4-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine oxalate

1-(4-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine oxalate

Cat. No. B5038669
M. Wt: 389.4 g/mol
InChI Key: DDWNCVCYBZWZDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine oxalate, also known as FPMP, is a chemical compound that has been studied for its potential use in scientific research. It is a piperazine derivative that has been shown to have various biochemical and physiological effects.

Mechanism of Action

1-(4-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine oxalate's mechanism of action involves its selective binding to the serotonin 5-HT1A receptor. This receptor is involved in the regulation of various physiological processes, including mood, anxiety, and appetite. By selectively binding to this receptor, 1-(4-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine oxalate could modulate the activity of the serotonin system, which could have various effects on physiological processes.
Biochemical and Physiological Effects:
1-(4-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine oxalate has been shown to have various biochemical and physiological effects. In animal models, it has been shown to decrease the reinforcing effects of cocaine, suggesting that it could be useful in developing treatments for drug addiction. It has also been shown to decrease anxiety-like behavior in animal models, suggesting that it could have potential as an anxiolytic.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine oxalate in lab experiments is its selective binding to the serotonin 5-HT1A receptor. This could allow researchers to study the role of this receptor in various physiological processes. However, one limitation is that 1-(4-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine oxalate has not been extensively studied in humans, so its effects in humans are not well understood.

Future Directions

There are several potential future directions for research on 1-(4-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine oxalate. One area of interest is its potential as a tool for studying the serotonin system in humans. Another area of interest is its potential as a treatment for drug addiction. Additionally, further research could be done to understand the biochemical and physiological effects of 1-(4-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine oxalate in humans.

Synthesis Methods

The synthesis of 1-(4-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine oxalate involves the reaction between 1-(4-fluorobenzoyl)piperazine and 2-pyridinemethanol in the presence of oxalic acid. The resulting product is then purified through recrystallization to obtain the oxalate salt form.

Scientific Research Applications

1-(4-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine oxalate has been studied for its potential use in various scientific research applications. One area of interest is its potential as a tool for studying the serotonin system. Serotonin is a neurotransmitter that plays a role in various physiological processes, including mood regulation, appetite, and sleep. 1-(4-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine oxalate has been shown to selectively bind to the serotonin 5-HT1A receptor, which could be useful in studying the role of this receptor in various physiological processes.
Another area of interest is 1-(4-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine oxalate's potential as a tool for studying drug addiction. 1-(4-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine oxalate has been shown to decrease the reinforcing effects of cocaine in animal models, suggesting that it could be useful in developing treatments for drug addiction.

properties

IUPAC Name

(4-fluorophenyl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O.C2H2O4/c18-15-6-4-14(5-7-15)17(22)21-11-9-20(10-12-21)13-16-3-1-2-8-19-16;3-1(4)2(5)6/h1-8H,9-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWNCVCYBZWZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorophenyl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone;oxalic acid

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